Tubulin inhibitor 33
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Overview
Description
Tubulin Inhibitor 33 is a chemical compound that targets the tubulin-microtubule system, which is crucial for cell division and intracellular transport. Tubulin inhibitors are widely used in cancer therapy due to their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis . This compound is part of a class of compounds that interact with specific binding sites on tubulin, preventing its polymerization and destabilizing microtubule structures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tubulin Inhibitor 33 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The exact synthetic route can vary, but it generally includes:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups that enhance binding affinity to tubulin.
- Final purification and characterization using techniques such as chromatography and spectroscopy .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve consistent production .
Chemical Reactions Analysis
Types of Reactions: Tubulin Inhibitor 33 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups that can enhance or alter its biological activity .
Scientific Research Applications
Tubulin Inhibitor 33 has a wide range of scientific research applications:
Chemistry: Used as a tool to study microtubule dynamics and polymerization processes.
Biology: Employed in cell biology to investigate the role of microtubules in cell division and intracellular transport.
Medicine: Utilized in cancer research to develop new chemotherapeutic agents that target tubulin.
Mechanism of Action
Tubulin Inhibitor 33 exerts its effects by binding to specific sites on the tubulin protein, preventing its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and induces apoptosis. The compound acts as a molecular plug, inhibiting the conformational changes required for tubulin assembly .
Comparison with Similar Compounds
Colchicine: Binds to the colchicine site on tubulin, preventing microtubule polymerization.
Taxanes (e.g., Paclitaxel): Stabilize microtubules and prevent their depolymerization.
Vinca Alkaloids (e.g., Vinblastine): Promote microtubule depolymerization by binding to tubulin.
Uniqueness of Tubulin Inhibitor 33: this compound is unique in its binding affinity and specificity for certain tubulin binding sites, which can result in distinct biological effects compared to other tubulin inhibitors. Its ability to act as a molecular plug and inhibit specific conformational changes in tubulin sets it apart from other compounds .
Properties
Molecular Formula |
C24H22N4O3 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-(1-methylindol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C24H22N4O3/c1-28-11-9-15-16(6-5-7-18(15)28)24-26-17-8-10-25-21(22(17)27-24)14-12-19(29-2)23(31-4)20(13-14)30-3/h5-13H,1-4H3,(H,26,27) |
InChI Key |
LCQATVJMJZBCON-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C3=NC4=C(N3)C=CN=C4C5=CC(=C(C(=C5)OC)OC)OC |
Origin of Product |
United States |
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